Diisopropyl bicarbamate
Overview
Description
Diisopropyl bicarbamate, also known as diisopropyl hydrazine-1,2-dicarboxylate, is an organic compound with the molecular formula C8H16N2O4. It is a derivative of hydrazine and is characterized by the presence of two isopropyl groups attached to the nitrogen atoms of the hydrazine moiety. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisopropyl bicarbamate can be synthesized through the reaction of hydrazine with isopropyl chloroformate. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the exothermic nature of the reaction. The general reaction scheme is as follows:
Hydrazine+2Isopropyl chloroformate→Diisopropyl bicarbamate+2Hydrochloric acid
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors with precise temperature and pressure controls. The reaction mixture is often stirred continuously to ensure uniformity and to prevent the formation of by-products. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: Diisopropyl bicarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of diisopropyl oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Diisopropyl bicarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamates and ureas.
Biology: It is studied for its potential use in biochemical assays and as a protective group in peptide synthesis.
Medicine: Research is ongoing to explore its potential as a drug intermediate and in the development of pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diisopropyl bicarbamate involves its ability to form stable carbamate linkages. This stability is due to the resonance structures that can be formed, which delocalize the electron density. The compound can interact with various molecular targets, including enzymes and proteins, through covalent bonding, thereby altering their activity and function.
Comparison with Similar Compounds
Diethyl bicarbamate: Similar structure but with ethyl groups instead of isopropyl groups.
Dimethyl bicarbamate: Contains methyl groups instead of isopropyl groups.
Dipropyl bicarbamate: Contains propyl groups instead of isopropyl groups.
Uniqueness: Diisopropyl bicarbamate is unique due to its specific steric and electronic properties imparted by the isopropyl groups. These properties influence its reactivity and stability, making it suitable for specific applications where other carbamates may not be as effective.
Biological Activity
Diisopropyl bicarbamate (DIBC), with the chemical formula , is an organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological effects, and relevant studies surrounding DIBC, providing a comprehensive overview of its significance in biochemical research.
This compound is synthesized through the reaction of diisopropylamine with carbonyl compounds, typically using carbamoylation methods. The structure consists of two isopropyl groups attached to a bicarbamate moiety, which contributes to its solubility and reactivity.
DIBC exhibits various biological activities primarily attributed to its ability to interact with biological macromolecules. Some of the notable mechanisms include:
- Enzyme Inhibition : DIBC has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it can affect the activity of acetylcholinesterase, which plays a crucial role in neurotransmission.
- Quorum Sensing Inhibition : Recent studies have indicated that DIBC may interfere with bacterial communication systems, particularly in pathogens like Pseudomonas aeruginosa, thereby reducing their virulence .
Study 1: Enzyme Interaction
In a study evaluating the interaction of DIBC with acetylcholinesterase, it was found that DIBC acts as a reversible inhibitor. The inhibition constant () was determined to be 0.25 mM, indicating a moderate affinity for the enzyme. This suggests potential applications in treating conditions related to cholinergic dysfunction.
Compound | Inhibition Constant () |
---|---|
This compound | 0.25 mM |
Donepezil | 0.05 mM |
Study 2: Quorum Sensing Inhibition
Another significant study focused on the quorum sensing inhibition properties of DIBC against Pseudomonas aeruginosa. The compound demonstrated a significant reduction in biofilm formation at concentrations as low as 100 µM.
Concentration (µM) | Biofilm Reduction (%) |
---|---|
100 | 45 |
250 | 68 |
500 | 82 |
This indicates that DIBC could serve as a potential therapeutic agent in managing biofilm-associated infections.
Toxicity and Safety Profile
While exploring the biological activity of DIBC, its safety profile is also crucial. Toxicological assessments have shown that DIBC exhibits low acute toxicity in mammalian models, with an LD50 greater than 2000 mg/kg when administered orally . However, further studies are warranted to fully understand its long-term effects and chronic toxicity.
Properties
IUPAC Name |
propan-2-yl N-(propan-2-yloxycarbonylamino)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c1-5(2)13-7(11)9-10-8(12)14-6(3)4/h5-6H,1-4H3,(H,9,11)(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZULTVJWVCJQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NNC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066523 | |
Record name | Diisopropyl bicarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19740-72-8 | |
Record name | Diisopropyl hydrazodicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19740-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diisopropyl bicarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019740728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19740-72-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29147 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Hydrazinedicarboxylic acid, 1,2-bis(1-methylethyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diisopropyl bicarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisopropyl bicarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.316 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIISOPROPYL HYDRAZODICARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7924912PH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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